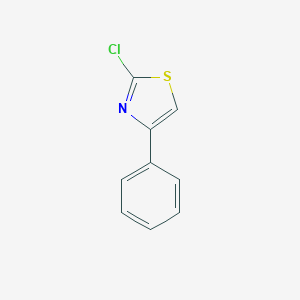

2-Chloro-4-phenylthiazole

Beschreibung

Contextualization within Thiazole (B1198619) Heterocyclic Chemistry Research

Thiazoles are a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijper.organalis.com.my Halogenated thiazoles, such as 2-Chloro-4-phenylthiazole, are particularly prized as synthetic intermediates. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions and allowing for the introduction of diverse functional groups at the C2 position. This reactivity is central to the construction of complex molecular architectures and the generation of libraries of compounds for drug discovery and materials science. chemimpex.com

The phenyl group at the 4-position of the thiazole ring provides a stable anchor and can also be modified to further tune the molecule's properties. The strategic placement of these functional groups makes this compound a highly sought-after precursor for creating novel thiazole-containing compounds with tailored biological or physical characteristics. chemimpex.com

The systematic study of thiazoles began in the late 19th century, with the pioneering work of Hantzsch and Hofmann. imp.kiev.uaijper.org The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. imp.kiev.uawiley.comsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. wiley.comorganic-chemistry.org For instance, the synthesis of 2-amino-4-phenylthiazole (B127512), a related precursor, can be achieved by reacting acetophenone (B1666503) with thiourea (B124793) in the presence of iodine. asianpubs.org

Over the decades, numerous modifications and new synthetic routes have been developed to access a wide variety of substituted thiazoles. analis.com.myorganic-chemistry.org The development of methods to introduce a chloro group, as seen in this compound, was a significant milestone. For example, 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide can be synthesized from 2-amino-4-phenylthiazole and chloroacetyl chloride. asianjpr.commdpi.com This transformation highlights the ability to functionalize the thiazole ring, paving the way for its use as a versatile scaffold in synthetic chemistry.

Current research continues to leverage the reactivity of this compound in various innovative ways. It is a key starting material in the synthesis of novel compounds for medicinal chemistry, agrochemicals, and materials science. chemimpex.com

In medicinal chemistry, the compound is used to create derivatives with potential therapeutic applications. For instance, it serves as a precursor for compounds investigated as dual inhibitors of soluble epoxide hydrolase and fatty acid amide hydrolase, which have potential in treating pain and inflammation. nih.gov Furthermore, derivatives of this compound are explored for their anticancer and antimicrobial activities. oalib.comsapub.org The ability to easily displace the chloro group allows for the synthesis of extensive libraries of compounds for screening against various biological targets. sioc-journal.cnasianpubs.org

In materials science, the thiazole moiety is incorporated into organic semiconductors and polymers due to its electronic properties. acs.org The functionalization of thiazoles, often starting from chlorinated precursors, allows for the fine-tuning of the electronic and physical properties of these materials. acs.orgrsc.org

The development of new synthetic methodologies, such as metal-catalyzed cross-coupling reactions, has further expanded the utility of this compound. rsc.org These modern techniques enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wider range of complex molecules that were previously difficult to synthesize.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWMACLGSAOQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375726 | |

| Record name | 2-Chloro-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-23-9 | |

| Record name | 2-Chloro-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-phenylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 4 Phenylthiazole Derivatives

Established Synthetic Routes to the 2-Chloro-4-phenylthiazole Core Structure

The construction of the this compound backbone can be achieved through various synthetic protocols, ranging from classical methods to more modern, environmentally conscious approaches.

Classical Organic Synthesis Approaches to this compound

The Hantzsch thiazole (B1198619) synthesis remains a cornerstone for the formation of the thiazole ring. ijpsjournal.com This method typically involves the condensation reaction between an α-haloketone and a thioamide. ijpsjournal.com In the context of this compound, a common route involves the reaction of 2-bromoacetophenone (B140003) with thiourea (B124793) to form 2-amino-4-phenylthiazole (B127512). jpionline.orgorganic-chemistry.org This intermediate can then undergo a Sandmeyer-type reaction, where the amino group is converted to a chloro group via diazotization followed by treatment with a chloride source.

Another classical approach involves the reaction of phenacyl bromide with thiourea in ethanol (B145695), which upon heating, yields 2-amino-4-phenylthiazole. semanticscholar.org Subsequent acetylation and other modifications can be performed on the amino group. semanticscholar.org

| Reagents | Conditions | Product | Reference |

| 2-bromo-1-(3-nitrophenyl)ethan-1-one, thiourea | 95% ethanol, reflux | 4-(3-Nitrophenyl)thiazol-2-amine | mdpi.com |

| p-chloroacetophenone, thiourea, iodine | Microwave irradiation | 4-(o-chlorophenyl)-2-aminothiazole | nih.gov |

| phenacyl bromide, N-phenyl thiourea | Microwave irradiation, water | 2-amino-4-aryl-thiazoles | scirp.org |

Microwave-Assisted Synthetic Protocols for Thiazole Compounds

In recent years, microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry technique that can significantly accelerate reaction times and improve yields. ajrconline.org The synthesis of thiazole derivatives, including the precursors to this compound, has benefited from this technology. scirp.orgajrconline.orgnih.gov For instance, the Hantzsch reaction between α-haloketones and thioureas can be efficiently carried out under microwave irradiation, often in a solvent-free or aqueous medium, leading to high yields of 2-aminothiazoles in a matter of minutes. nih.govresearchgate.net This rapid and efficient synthesis of the 2-aminothiazole (B372263) precursor is a key step towards the production of this compound. The use of microwave heating has been shown to provide higher yields in shorter reaction times compared to conventional heating methods for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. researchgate.netbohrium.com For thiazole synthesis, this includes the use of greener solvents, recyclable catalysts, and energy-efficient methods like microwave and ultrasound irradiation. researchgate.netbohrium.com The development of one-pot, multi-component reactions is another strategy to enhance the sustainability of thiazole synthesis by reducing waste and improving atom economy. researchgate.net While specific green synthesis protocols for this compound are not extensively detailed in the provided results, the trend towards sustainable chemistry suggests that future synthetic strategies will likely incorporate these principles, such as using non-toxic solvents and minimizing hazardous reagents. mdpi.com

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound molecule offers two primary sites for chemical modification: the reactive chlorine atom at the 2-position and the phenyl ring at the 4-position.

Nucleophilic Substitution Reactions at the 2-Position of this compound

The chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic substitution, making it a versatile handle for introducing a variety of functional groups. gacariyalur.ac.in This reactivity allows for the synthesis of a diverse library of 2-substituted-4-phenylthiazole derivatives. For example, reaction with various amines, thiols, and alcohols can lead to the corresponding 2-amino, 2-thio, and 2-alkoxy derivatives.

A study on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides involved reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives. tandfonline.com Another example is the synthesis of 2-substituted-N-(4-Substituted-phenylthiazol-2yl) Acetamides from 2-chloro-N-(4-substituted phenylthiazol-2-yl)acetamides. researchgate.net

| Reactant | Nucleophile | Product | Reference |

| 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | Mercapto derivatives | N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | tandfonline.com |

| 2-chloro-N-[4-(p-substituted phenyl) thiazol-2-yl]acetamide | Hydrazine hydrate | 2-hydrazinyl-N-[4-(p-substituted phenyl)-thiazol-2-yl]-acetamides | sapub.org |

| 2-chloro-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide | Secondary amines | 2-(substituted amino)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide | mdpi.com |

Modifications and Substitutions on the Phenyl Moiety

The phenyl ring at the 4-position of the thiazole core provides another avenue for structural diversification. Standard electrophilic aromatic substitution reactions can be employed to introduce various substituents onto the phenyl ring, although the directing effects of the thiazole ring must be considered. Alternatively, the synthesis can start with a pre-functionalized acetophenone (B1666503) derivative in the Hantzsch synthesis, thereby incorporating the desired substituent on the phenyl ring from the outset. jpionline.orgsapub.org

For example, a series of 2-Chloro-N-[4-(p-substitutedphenyl)-thiazol-2-yl]-acetamides were prepared starting from appropriately substituted acetophenones. sapub.org Similarly, various 2-amino-4-substituted phenyl thiazoles were synthesized using different ketones like p-methoxy acetophenone, acetophenone, p-chloro acetophenone, and p-hydroxy acetophenone. jpionline.org The presence of different electron-withdrawing or electron-donating groups on the phenyl ring has been shown to be crucial for the biological activity of the resulting thiazole derivatives. mdpi.com

| Starting Material | Modification | Resulting Scaffold | Reference |

| Substituted acetophenones | Hantzsch cyclization | 2-Amino-4-(substituted phenyl)-thiazoles | sapub.org |

| p-methoxy, p-chloro, p-hydroxy acetophenones | Hantzsch reaction | 2-amino, 4-substituted phenyl thiazole | jpionline.org |

| 2-bromo-1-(3-nitrophenyl)ethanone | Hantzsch cyclization | 4-(3-Nitrophenyl)thiazol-2-amine | mdpi.com |

Annulation and Fusion Reactions Involving the Thiazole Ring

Annulation and fusion reactions involving the thiazole ring are pivotal in constructing polycyclic and heterocyclic systems with diverse chemical and biological properties. Starting from this compound or its derivatives, these reactions allow for the building of more complex molecular architectures.

One key precursor for such reactions is 2-chloroacetamido-4-phenylthiazole, which can be synthesized from 2-amino-4-phenylthiazole. This intermediate serves as a versatile building block. For instance, its reaction with salicylaldehyde (B1680747) in the presence of anhydrous potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) leads to the formation of N-(4-phenylthiazol-2-yl)benzofuran-2-carboxamide. scispace.comnih.gov This reaction involves an initial nucleophilic attack followed by cyclization to yield the fused benzofuran-thiazole system.

Similarly, cyclocondensation of 2-chloroacetamido-4-phenylthiazole with various activated nitriles, such as malononitrile, cyanoacetamide, and 2-benzothiazolyl acetonitrile, in the presence of a base like sodium ethoxide, affords substituted 1-(4-phenylthiazol-2-yl)pyrroles. scispace.comnih.gov Another important annulation reaction involves the use of ammonium (B1175870) thiocyanate (B1210189). When 2-chloroacetamido-4-phenylthiazole is refluxed with ammonium thiocyanate in ethanol, it yields 2-[(4-phenylthiazol-2-yl)imino]thiazolidin-4-one, a compound containing a second thiazole ring. scispace.comnih.gov This product can be further functionalized, for example, through condensation with aldehydes like p-chlorobenzaldehyde to introduce additional structural diversity. scispace.comnih.gov

Furthermore, the reaction of 2-chloroacetamido-4-phenylthiazole with 3-mercapto-3-phenylamino-acrylonitrile derivatives under basic conditions leads to the formation of substituted 3-amino-5-phenylamino-2-(4-phenylthiazol-2-yl-carbamoyl)thiophene derivatives. nih.gov This transformation proceeds through a proposed sulfide (B99878) intermediate which then undergoes intramolecular cyclization. nih.gov

These examples highlight the utility of annulation and fusion reactions in expanding the chemical space of thiazole derivatives, leading to novel heterocyclic compounds with potential applications in various fields of chemistry.

Formation of Schiff Bases and Amide Derivatives from Thiazole Precursors

The formation of Schiff bases and amide derivatives from thiazole precursors, particularly those derived from 2-amino-4-phenylthiazole, is a widely employed strategy for synthesizing new compounds with potential biological activities.

Schiff Bases:

Schiff bases, or imines, are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. In the context of thiazole chemistry, 2-amino-4-phenylthiazole is a common starting material. The amino group at the 2-position of the thiazole ring readily reacts with various aldehydes to form the corresponding Schiff bases. orientjchem.orgasianpubs.orgbiomedpharmajournal.orgjpionline.org

For example, the condensation of 2-amino-4-phenylthiazole with vanillin (B372448) yields N-vanillidene-2-amino-4-phenylthiazole. asianpubs.org Similarly, reactions with other substituted benzaldehydes and furfuraldehyde have been reported to produce a variety of Schiff bases. orientjchem.org The reaction is often carried out by refluxing the reactants in a suitable solvent like ethanol or toluene, sometimes with a catalytic amount of acid. orientjchem.orgasianpubs.orgnih.gov

These Schiff bases can act as ligands to form metal complexes. For instance, N-vanillidene-2-amino-4-phenylthiazole has been used to synthesize copper(II) complexes. asianpubs.org The coordination typically occurs through the azomethine nitrogen and the thiazole ring nitrogen. asianpubs.org

Amide Derivatives:

Amide derivatives of 2-amino-4-phenylthiazole are another important class of compounds. These are generally synthesized by reacting the 2-amino group with acylating agents such as acyl chlorides or carboxylic acids activated with coupling agents. sioc-journal.cnwiley.comresearchgate.net

A common precursor for many amide syntheses is 2-amino-4-(3-nitrophenyl)thiazole, which can be prepared by reacting 2-bromo-1-(3-nitrophenyl)ethanone with thiourea. wiley.com The amino group of this thiazole derivative can then be acylated. For instance, N-acylation with chloroacetyl chloride produces 2-chloroacetamido-4-(3-nitrophenyl)thiazole. wiley.com This intermediate can be further modified, for example, by reacting it with various amines to introduce diverse substituents. wiley.com

Another approach involves the direct coupling of 2-amino-4-phenylthiazole derivatives with carboxylic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). asianpubs.org For example, a series of novel 2-amino-4-phenylthiazole derivatives containing amide moieties were synthesized based on the structural features of sorafenib. sioc-journal.cn These syntheses often involve multi-step sequences to build up the desired molecular complexity. sioc-journal.cnwiley.com

The table below summarizes the synthesis of various Schiff base and amide derivatives from thiazole precursors.

| Precursor | Reagent | Product Type | Reference |

| 2-Amino-4-phenylthiazole | Substituted Benzaldehydes | Schiff Base | orientjchem.org |

| 2-Amino-4-phenylthiazole | Vanillin | Schiff Base | asianpubs.org |

| 2-Amino-4-phenylthiazole | 2,4-dihydroxybenzaldehyde | Schiff Base | biomedpharmajournal.org |

| 2-Amino-4-(3-nitrophenyl)thiazole | Chloroacetyl chloride | Amide | wiley.com |

| 2-Amino-4-phenylthiazole derivatives | Substituted acyl chlorides | Amide | sioc-journal.cn |

| 2-Amino-4-phenylthiazole | Boc-dipeptides with DCC | Amide | asianpubs.org |

Catalytic Approaches in this compound and Analog Synthesis

Catalytic methods have become indispensable in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound and its derivatives has significantly benefited from the development of various catalytic approaches.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr For derivatives of this compound, these reactions enable the introduction of a wide range of substituents onto the thiazole core. The primary types of coupling reactions utilized are the Suzuki-Miyaura, Heck, and Sonogashira reactions. eie.grdiva-portal.orgwikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. cdnsciencepub.com This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. cdnsciencepub.com

In the context of thiazole chemistry, the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups at various positions of the thiazole ring. For instance, palladium catalysts bearing phenylthiazole ligands have been developed and shown to be effective in aryl cross-coupling reactions. cdnsciencepub.com These catalysts are compatible with functional groups like carbonyls, amines, and phenols. cdnsciencepub.com The reaction of 2,4-dichloropyrimidines with aryl boronic acids under microwave irradiation has also been reported, demonstrating the utility of this method for creating complex heterocyclic systems. mdpi.com The use of ligands such as P(tBu)3 has been shown to be effective for the coupling of aryl chlorides, which are often less reactive than bromides or iodides. nih.gov

Heck Coupling:

The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. diva-portal.org The catalytic cycle typically involves oxidative addition of the halide to a Pd(0) species, followed by olefin insertion, and then β-hydride elimination to release the product and regenerate the catalyst. diva-portal.org While less commonly reported specifically for this compound, the Heck reaction is a fundamental tool for C-C bond formation and can be applied to functionalize thiazole derivatives.

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org This reaction is highly efficient for the synthesis of alkynyl-substituted aromatic compounds.

Recent advancements have led to the development of copper-free Sonogashira reactions, which can be advantageous in avoiding the formation of undesirable byproducts. rsc.org These methods often employ alternative bases and reaction conditions. organic-chemistry.org The Sonogashira coupling has been successfully applied to various heterocyclic halides, and by extension, can be used to introduce alkyne functionalities onto the this compound scaffold. For example, the coupling of iodoaromatic compounds with phenylacetylene (B144264) has been achieved using a PdCl2(PPh3)2 catalyst in an ionic liquid. beilstein-journals.org

The table below provides an overview of representative transition metal-catalyzed coupling reactions.

| Coupling Reaction | Catalyst/Ligand | Substrates | Product Type | Reference |

| Suzuki-Miyaura | Pd(II) with phenylthiazole ligands | Aryl halides, Boronic acids | Biaryls | cdnsciencepub.com |

| Suzuki-Miyaura | Pd2(dba)3/P(tBu)3 | Aryl chlorides, Arylboronic acids | Biaryls | nih.gov |

| Heck | Pd(0)L2 | Aryl halides, Alkenes | Substituted Alkenes | diva-portal.org |

| Sonogashira | PdCl2(PPh3)2/CuI | Aryl halides, Terminal alkynes | Aryl Alkynes | wikipedia.org |

| Copper-Free Sonogashira | PdCl2(PPh3)2/TBAF | Aryl halides, Alkynes | Aryl Alkynes | organic-chemistry.org |

Ionic Liquid-Mediated Synthesis of Thiazole Derivatives

Ionic liquids (ILs) have emerged as green and efficient alternative solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. jetir.orgpnu.ac.ir Their use in the synthesis of thiazole derivatives, including analogs of this compound, has shown significant advantages over conventional methods.

One of the primary applications of ionic liquids in thiazole synthesis is in the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide. researchgate.net Room temperature ionic liquids can facilitate this reaction, often leading to rapid and high-yielding synthesis of 2-aminothiazoles and their derivatives. researchgate.net For example, the reaction of α-bromoketones with thiourea in an ionic liquid at ambient conditions has been shown to be a simple and practical method for generating thiazole derivatives in excellent yields. researchgate.net

Ionic liquids can also act as both the solvent and catalyst. For instance, an acidic ionic liquid was used to promote the one-pot, three-component synthesis of thiazole-imidazo[2,1-b] researchgate.netCurrent time information in Bangalore, IN.rsc.orgthiadiazole hybrids. rsc.org In another study, a Brønsted acidic ionic liquid was employed for the synthesis of 2-aminothiazole derivatives, where the ionic liquid served as an inherent catalyst. jetir.org

The use of ionic liquids can also be combined with other green chemistry techniques, such as microwave irradiation or ultrasound. The synthesis of 2,4-diarylthiazoles from arylthioamides and α-bromoacetophenones in [BMIM]BF4 has been carried out under ultrasound irradiation at room temperature. mdpi.com

A key advantage of using ionic liquids is their potential for recyclability. After the reaction, the product can often be separated by extraction, and the ionic liquid can be recovered and reused in subsequent reactions with minimal loss of activity. pnu.ac.irbenthamdirect.com

The table below highlights various ionic liquid-mediated syntheses of thiazole derivatives.

| Ionic Liquid | Reactants | Product | Key Features | Reference |

| [Bmim]Br | Hydrazide, Aldehyde, Thiadiazole precursor | Thiazole-imidazo[2,1-b] researchgate.netCurrent time information in Bangalore, IN.rsc.orgthiadiazole hybrids | One-pot, three-component synthesis | rsc.org |

| Room Temperature IL | α-bromoketone, Thiourea/Thioamide | 2-Amino/methyl-4-arylthiazoles | Rapid, high yields at ambient conditions | researchgate.net |

| Acidic IL | Acetophenone, Thiourea | 2-Amino thiazole derivatives | IL as solvent and catalyst | jetir.org |

| [bmim][BF4] | Aryl ketones, NBS, Thiourea derivatives | 2-(Arylamino)thiazoles | One-pot, three-component, reusable IL | benthamdirect.com |

| [mpim]Br | Aroylisothiocyanate, Phenyl glycine, α-bromoketone | Thiazol-2(3H)-imine | Tandem reaction, recyclable IL | pnu.ac.ir |

Advanced Spectroscopic and Analytical Characterization in 2 Chloro 4 Phenylthiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Chloro-4-phenylthiazole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of this compound derivatives. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, researchers can map out the complete connectivity and chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) spectroscopy provides valuable information about the number, connectivity, and chemical environment of protons in a molecule. In the context of this compound derivatives, the aromatic protons of the phenyl group typically appear as multiplets in the range of δ 7.2–8.0 ppm. The proton at the 5-position of the thiazole (B1198619) ring, if present, shows a characteristic singlet. For instance, in 2-amino-4-phenylthiazole (B127512) derivatives, this proton signal is observed around δ 6.12-6.2 ppm. scirp.orgasianpubs.org

Substituents on the phenyl ring or at other positions of the thiazole ring significantly influence the chemical shifts of adjacent protons. For example, in N-(4-(3-(3-(4-chlorophenyl)ureido)phenyl)thiazol-2-yl)-2-morpholinoacetamide, the thiazole proton appears at δ 8.17 ppm, while the aromatic protons of the two phenyl rings resonate as a multiplet between δ 7.27 and 7.61 ppm. mdpi.com Similarly, for [2-(4-benzyloxyphenyl)-thiazol-4-yl]-(4-methyl-piperazin-1-yl)-methanone, the thiazole proton signal is at δ 7.83 ppm. semanticscholar.org

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives

| Compound | Thiazole H-5 | Phenyl Protons | Other Protons | Reference |

| 2-Amino-4-phenylthiazole derivative | 6.12 (s) | 7.24-7.38 (m) | 8.26, 8.30 (2s, 2NH) | scirp.org |

| N-(4-(3-(3-(4-chlorophenyl)ureido)phenyl)thiazol-2-yl)-2-morpholinoacetamide | 8.17 (s) | 7.27-7.61 (m) | 12.13 (s, 1H), 8.91 (s, 1H), 8.84 (s, 1H), 3.63 (t, 4H), 3.34 (s, 2H), 2.54-2.59 (m, 4H) | mdpi.com |

| [2-(4-Benzyloxy-phenyl)-thiazol-4-yl]-(4-methyl-piperazin-1-yl)-methanone | 7.83 (s) | 7.88 (d, 2H), 7.44 (d, 2H), 7.40 (t, 2H), 7.35 (t, 1H), 7.04 (d, 2H) | 5.13 (s, 2H), 4.02 (s, 2H), 3.84 (s, 2H), 2.51 (s, 4H), 2.35 (s, 3H) | semanticscholar.org |

Data presented is for representative compounds and may vary based on solvent and specific substitution patterns.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound derivatives. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbons of the thiazole ring typically resonate in the region of δ 105-168 ppm. scirp.orgmdpi.com For example, in derivatives of 2-amino-4-phenylthiazole, the C-2, C-4, and C-5 carbons of the thiazole ring are observed at distinct chemical shifts. mdpi.com

The carbon atoms of the phenyl group exhibit signals in the aromatic region, typically between δ 120 and 140 ppm. mdpi.com The position of the chloro-substituent and other functional groups attached to the thiazole or phenyl rings will cause characteristic shifts in the corresponding carbon signals. For instance, in N-(4-(3-(3-(4-chlorophenyl)ureido)phenyl)thiazol-2-yl)-2-morpholinoacetamide, the thiazole carbons appear at δ 157.79 (C-2), 149.29 (C-4), and 108.67 (C-5), while the phenyl carbons resonate between δ 116.24 and 140.36 ppm. mdpi.com

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for a Representative this compound Derivative

| Carbon Atom | Chemical Shift (ppm) |

| Thiazole C-2 | 157.79 |

| Thiazole C-4 | 149.29 |

| Thiazole C-5 | 108.67 |

| Ureido C=O | 152.85 |

| Phenyl Carbons | 116.24 - 140.36 |

| Morpholine (B109124) Carbons | 66.57, 53.39 |

| Acetamide (B32628) C=O | 168.95 |

| Acetamide CH₂ | 60.80 |

Data for N-(4-(3-(3-(4-chlorophenyl)ureido)phenyl)thiazol-2-yl)-2-morpholinoacetamide. mdpi.com

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds). This technique is instrumental in connecting different fragments of the molecule, such as the phenyl ring to the thiazole core, and in confirming the positions of substituents.

While specific 2D NMR data for this compound itself is not detailed in the provided search results, the application of these techniques is a standard and critical part of the structural characterization of its derivatives. chemicalbook.com

Carbon-13 NMR (¹³C NMR) Analysis and Carbon Skeleton Assignment

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and its derivatives by analyzing their molecular vibrations.

In the IR spectrum of this compound derivatives, characteristic absorption bands can be observed. The C=N stretching vibration of the thiazole ring typically appears around 1614 cm⁻¹. semanticscholar.org The C-S bond vibration is usually found in the fingerprint region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl ring appear in the 1400-1600 cm⁻¹ region. scirp.orgsemanticscholar.org The presence of a C-Cl bond can be identified by a stretching vibration in the range of 750-850 cm⁻¹.

For substituted derivatives, additional characteristic bands will be present. For example, a nitrile (C≡N) group exhibits a strong, sharp absorption around 2220 cm⁻¹. scirp.org An amide group will show a C=O stretching band around 1660-1680 cm⁻¹ and N-H stretching bands around 3200-3400 cm⁻¹. semanticscholar.org

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in o-nitrobenzamide, a related compound, C-C stretching vibrations were observed in both FT-IR and FT-Raman spectra at slightly different wavenumbers. muthayammal.in The FT-Raman spectrum of 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate (B1210297) has been recorded and analyzed to further confirm its vibrational modes. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=N (Thiazole) | Stretching | ~1614 | semanticscholar.org |

| C=C (Aromatic) | Stretching | 1400-1600 | scirp.orgsemanticscholar.org |

| C-H (Aromatic) | Stretching | >3000 | scirp.org |

| C-Cl | Stretching | 750-850 | |

| C≡N | Stretching | ~2220 | scirp.org |

| C=O (Amide) | Stretching | 1660-1680 | semanticscholar.org |

| N-H (Amide) | Stretching | 3200-3400 | semanticscholar.org |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. mdpi.comsemanticscholar.org

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. chemguide.co.uk This pattern consists of two peaks, M⁺ and (M+2)⁺, separated by two mass units, with a relative intensity ratio of approximately 3:1. chemguide.co.uk This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can be used to deduce the connectivity of the atoms. Common fragmentation pathways for thiazole derivatives may include cleavage of the thiazole ring or loss of substituents from the phenyl or thiazole rings.

Table 4: High-Resolution Mass Spectrometry Data for a this compound Derivative

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| N-(4-(3-(3-(4-chlorophenyl)ureido)phenyl)thiazol-2-yl)-2-morpholinoacetamide | ESI | 472.1210 | 472.1232 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and to characterize its chromophores, the parts of the molecule that absorb light. The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands that correspond to π → π* and n → π* electronic transitions within the aromatic phenyl ring and the thiazole system.

The position and intensity of these absorption bands are influenced by the substituents on the thiazole and phenyl rings, as well as the solvent polarity. For example, the introduction of auxochromic or chromophoric groups can cause a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax).

In a study of thienylazo-thiazole dyes, it was observed that the λmax values were dependent on the solvent polarity, with more polar solvents like DMF causing a bathochromic shift compared to methanol (B129727) and acetone. ekb.eg While specific UV-Vis data for this compound is not extensively detailed in the provided search results, the principles of chromophore characterization are applicable. The conjugated system formed by the phenyl and thiazole rings is expected to result in significant UV absorption.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Detailed crystallographic studies on analogous compounds, such as 4-phenylthiazole-2(3H)-thione and various substituted 2-amino-4-phenylthiazole derivatives, reveal key structural parameters that are likely to be conserved. iucr.orgrsc.orgiucr.org These studies consistently show a planar or near-planar conformation of the thiazole ring. The phenyl group attached at the 4-position is typically twisted with respect to the thiazole ring, with the dihedral angle between the two rings varying depending on the other substituents and crystal packing forces.

For instance, in the structure of ethyl 2-(2-chloro-1,4-dihydro-1,4-dioxonaphthalen-3-ylamino)-4-phenylthiazole-5-carboxylate, the dihedral angle between the thiazole and phenyl rings is 52.4(1)°. iucr.org In contrast, the parent ethyl 2-amino-4-phenylthiazole-5-carboxylate exhibits a dihedral angle of 42.41(6)° between these rings. iucr.org This variation highlights the conformational flexibility of the phenyl-thiazole linkage.

The crystal packing of these related structures is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions between the aromatic rings. rsc.org Although this compound lacks the functional groups for strong hydrogen bonding present in some of the studied analogues, weak C-H···N and C-H···S interactions, as well as π-π stacking, would be anticipated to play a significant role in its crystal lattice.

The precise bond lengths and angles within the thiazole ring are well-established from these related structures. The C-S and C-N bonds will have lengths indicative of their partial double-bond character within the aromatic thiazole system. The C-Cl bond at the 2-position is expected to have a length of approximately 1.72 Å.

The following table summarizes key crystallographic data for a closely related compound, 4-phenylthiazole-2(3H)-thione, which provides a valuable reference for the anticipated solid-state structure of this compound.

Interactive Data Table: Crystallographic Data for 4-phenylthiazole-2(3H)-thione iucr.orgrsc.org

| Parameter | Value |

| Chemical Formula | C₉H₇NS₂ |

| Molecular Weight | 193.0 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.225(1) |

| b (Å) | 11.570(4) |

| c (Å) | 12.753(4) |

| β (°) | 101.68(3) |

| Volume (ų) | 899.5(8) |

| Z | 4 |

| Temperature (K) | 298 |

Medicinal Chemistry Research on 2 Chloro 4 Phenylthiazole Derivatives

Biological Activity Profiling of 2-Chloro-4-phenylthiazole Scaffolds

The versatility of the this compound scaffold allows for chemical modifications that can significantly influence its biological activity. Researchers have systematically synthesized and evaluated a variety of derivatives to understand the structure-activity relationships that govern their efficacy against different biological targets.

Antimicrobial Efficacy and Mechanistic Investigations

Derivatives of this compound have demonstrated significant promise as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi. These compounds are being explored as potential solutions to the growing problem of antimicrobial resistance.

A number of studies have highlighted the antibacterial potential of this compound derivatives against various pathogenic strains. For instance, a series of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and evaluated for their in-vitro antibacterial activity. researchgate.net Several of these compounds showed moderate to good antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/ml against strains such as Escherichia coli and Staphylococcus aureus. researchgate.net

In another study, the introduction of chloro and dichloro substitutions on phenylthiazolyl-s-triazine derivatives was investigated to understand their effect on antibacterial activity. nih.gov It was found that certain substitutions, particularly the presence of a mercapto linker bridge between the phenylthiazole and s-triazine moieties, resulted in compounds with potent activity against some Gram-positive microorganisms, even surpassing the efficacy of the standard drug streptomycin (B1217042) in some cases. nih.gov

Furthermore, research into 2-amino-4-phenylthiazole (B127512) derivatives containing an amide moiety revealed that some compounds, such as N-(3-(2-acetamidothiazol-4-yl)phenyl)-3,4-dichlorobenzamide, N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-chlorobenzamide, and N-(3-(2-acetamidothiazol-4-yl)phenyl)-2,4-dichlorobenzamide, exhibited moderate antibacterial activity against tested bacteria. sioc-journal.cn The exploration of phenylthiazole derivatives against multidrug-resistant bacteria has also yielded promising results, with one compound in particular showing significant MIC values against MRSA USA300 and C. difficile. ekb.eg

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Strain(s) | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives | E. coli, S. aureus | 6.25-25 µg/ml | researchgate.net |

| Chloro and dichloro phenylthiazolyl-s-triazine derivatives | Gram-positive microorganisms | More potent than streptomycin for some strains | nih.gov |

| N-(3-(2-acetamidothiazol-4-yl)phenyl)-3,4-dichlorobenzamide | Tested bacteria | Moderate activity | sioc-journal.cn |

| Phenylthiazole derivative (unspecified) | MRSA USA300, C. difficile | Potent activity | ekb.eg |

The antibacterial effects of this compound derivatives are attributed to their ability to interfere with essential bacterial processes. One of the proposed mechanisms of action is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication. jchemrev.com By binding to the ATP-binding site of DNA gyrase, these compounds can disrupt its function, leading to bacterial cell death. nih.gov Some benzothiazole (B30560) derivatives have shown potent inhibition of both E. coli DNA gyrase and topoisomerase IV. nih.gov

Another potential mechanism is the inhibition of the glucosamine-6-phosphate (GlcN6P) synthase pathway, which is involved in the biosynthesis of the bacterial cell wall. researchgate.net Molecular docking studies have suggested that 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives could act as plausible inhibitors of this enzyme. researchgate.net

In addition to their antibacterial properties, this compound derivatives have also been investigated for their antifungal activity. Several synthesized 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives demonstrated moderate to good antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus flavus, with MIC values as low as 6.25 µg/ml. researchgate.net

The introduction of different substituents on the thiazole (B1198619) ring can significantly impact antifungal efficacy. For example, some halogenated arylthiazolamines and their amide derivatives have shown excellent broad-spectrum antifungal activity. bohrium.com Specifically, certain derivatives exhibited potent activity against various fungal pathogens, with one compound demonstrating protective and curative effects against B. dothidea and V. mali infections in apple trees. bohrium.com The mechanism of this antifungal action is believed to involve the inhibition of mycelium spore differentiation, spore germination, and bud tube growth. bohrium.com Furthermore, some phenylthiazole derivatives have shown promising activity against multidrug-resistant fungi, including wild-type C. albicans. ekb.eg

Mechanisms of Antibacterial Action (e.g., Cell Wall Synthesis Inhibition, DNA Gyrase Inhibition, Proton Motive Force Collapse)

Anticancer and Antiproliferative Investigations

The this compound scaffold has also been a focal point in the search for novel anticancer agents. Derivatives have shown significant cytotoxic effects against various cancer cell lines, acting through the inhibition of key cellular pathways involved in cancer progression.

One of the key mechanisms through which this compound derivatives exert their anticancer effects is by targeting critical signaling pathways. For instance, a series of novel 2-amino-4-phenylthiazole derivatives containing an amide moiety were designed based on the structure of the multi-kinase inhibitor sorafenib. sioc-journal.cn One of these compounds, N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide, demonstrated a remarkable antitumor effect against human colon cancer (HT29) and human lung epithelial (A549) cell lines. sioc-journal.cn Further investigation revealed that this compound could influence the Raf/MEK/ERK pathway, a critical signaling cascade that is often dysregulated in cancer. sioc-journal.cn

Other studies have identified this compound derivatives as potent inhibitors of other key cancer-related targets. For example, ureido-substituted 4-phenylthiazole (B157171) derivatives have been discovered as inhibitors of the insulin-like growth factor 1 receptor (IGF1R), a receptor tyrosine kinase that plays a significant role in cell proliferation and survival. nih.gov Similarly, some 2-amino-4-phenylthiazole scaffolds have been shown to possess c-Met inhibitory activity. nih.gov The c-Met receptor is another tyrosine kinase that, when activated, can drive tumor growth, invasion, and metastasis.

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Targeted Pathway/Mechanism | Reference |

|---|---|---|---|---|

| N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide | HT29 (colon), A549 (lung) | 6.31 µM (HT29), 7.98 µM (A549) | Raf/MEK/ERK pathway | sioc-journal.cn |

| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) | A549 (lung) | 23.30 ± 0.35 µM | Apoptosis induction | tandfonline.com |

| Ureido-substituted 4-phenylthiazole analog (compound 27) | HepG2 (liver) | 0.62 ± 0.34 µM | IGF1R inhibition, G2/M arrest, apoptosis | nih.gov |

| 2-chloro-N-[4-(2-methyl-4-thiazolyl)phenyl]acetamide derivatives (6f and 6g) | A549 (lung), C6 (glioma) | Significant activity | Apoptotic pathway | tandfonline.com |

Induction of Apoptosis and Modulation of Cell Cycle Progression

Anti-inflammatory Properties of Thiazole Derivatives

Thiazole derivatives, including those derived from the this compound scaffold, have been investigated for their anti-inflammatory potential. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases.

A study on 2,4-disubstituted thiazole derivatives found that certain compounds exhibited significant anti-inflammatory activity in vitro using the albumin denaturation method. rasayanjournal.co.in Specifically, compounds with methyl and nitro substituents on the 4-phenyl ring showed better activity than the standard drug, diclofenac (B195802) sodium. rasayanjournal.co.in Another research effort synthesized a series of substituted phenyl thiazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced rat paw edema model. wjpmr.comresearchgate.net The results indicated that several of the synthesized compounds possessed appreciable anti-inflammatory activity, with nitro-substituted derivatives showing particularly promising results. wjpmr.com

Analgesic Activities of this compound-Derived Compounds

The search for new and effective pain-relieving agents has led researchers to explore the analgesic properties of this compound derivatives. Several studies have reported promising findings in this area.

A series of novel thiazole derivatives incorporating a pyrazole (B372694) moiety were synthesized and evaluated for their analgesic activity using the tail immersion method in mice. asianjpr.comijpsjournal.com All the synthesized compounds exhibited a range of analgesic activity, from mild to good. asianjpr.com Notably, compounds containing electron-donating groups, such as dimethylamino and methylphenyl, showed the highest analgesic activity, comparable to the standard drug pentazocine. ijpsjournal.comajrcps.com This suggests that the electronic properties of the substituents play a crucial role in their analgesic effect. ijpsjournal.com

Receptor Antagonism and Agonism Studies (e.g., Adenosine (B11128) Receptors)

Adenosine receptors, which are G protein-coupled receptors, play a vital role in various physiological processes and are attractive targets for drug development. Research has explored the interaction of this compound derivatives with these receptors.

Studies have identified 2-aryladenine derivatives as a potent scaffold for adenosine receptor antagonists. diva-portal.org While not directly this compound derivatives, this research highlights the potential of related heterocyclic structures to interact with adenosine receptors. Further investigations have focused on truncated adenosine derivatives with substitutions at the C2 position, revealing that a hydrophobic substituent is crucial for high affinity at the human A2A adenosine receptor (hA2AAR). acs.org One compound was identified as a potent dual-acting ligand, functioning as a hA2AAR agonist and a human A3 adenosine receptor (hA3AR) antagonist, which could be beneficial for treating inflammatory conditions like asthma. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Scaffolds

Impact of Substituent Variation on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For this compound derivatives, SAR studies have provided valuable insights into how different substituents influence their potency and selectivity.

In the context of anticancer activity, the presence and position of substituents on the phenyl ring have a significant impact. For 2-phenylthiazole-4-carboxamide (B13865131) derivatives, chlorine-containing substituents at the ortho and meta positions of the phenyl ring resulted in the most cytotoxic compounds. researchgate.net For ureido-substituted 4-phenylthiazoles, compounds with chlorine, bromine, or methoxy (B1213986) substituents on the phenyl group generally exhibited better antiproliferative activity. mdpi.com

Regarding receptor interactions, SAR studies on adenosine derivatives have shown that for binding to the A1 adenosine receptor, a 3-chlorophenyl group at the C2 position is favorable. diva-portal.org For the A2A adenosine receptor, a hydrophobic C2 substituent is required for high affinity, with the binding affinity following the order of hexynyl > hexenyl > hexanyl, indicating the importance of the substituent's geometry. acs.org Conversely, hydrophobic substitution at the C8 position was found to abolish binding at the hA2AAR. acs.org

The following table provides a summary of the impact of substituent variations on the biological activity of this compound and related scaffolds.

| Scaffold | Substituent Variation | Impact on Biological Activity | Reference |

| 2-Phenylthiazole-4-carboxamide | Chlorine at ortho/meta position of phenyl ring | Increased cytotoxicity | researchgate.net |

| Ureido-substituted 4-phenylthiazole | Chlorine, bromine, or methoxy on phenyl ring | Enhanced antiproliferative activity | mdpi.com |

| 2-Aryladenine (Adenosine Receptor Ligand) | 3-Chlorophenyl at C2 position | Potent and selective for A1 receptor | diva-portal.org |

| Truncated Adenosine (Adenosine Receptor Ligand) | Hydrophobic C2 substituent | High affinity for hA2AAR | acs.org |

| Truncated Adenosine (Adenosine Receptor Ligand) | Hydrophobic C8 substituent | Abolished binding at hA2AAR | acs.org |

Identification of Key Pharmacophores for Enhanced Bioactivity

The biological activity of this compound derivatives is intrinsically linked to their structural features, and the identification of key pharmacophores is crucial for designing potent compounds. A pharmacophore model generally includes aromatic centers, hydrogen bond acceptors, and hydrogen bond donors that are essential for interaction with a biological target. researchgate.net

For anticancer activity, particularly as tubulin polymerization inhibitors, a key pharmacophore involves the 4-phenylthiazole moiety linked to a substituted acetamide (B32628) at the 2-position. In a series of 2,4-disubstituted thiazole derivatives, the 4-(3,4,5-trimethoxyphenyl) group at the 4-position of the thiazole ring is a critical feature, mimicking the A-ring of combretastatin (B1194345) A-4, a known tubulin inhibitor. nih.gov The acetamide linker at the 2-position, derived from 2-chloro-N-(4-phenylthiazol-2-yl)acetamide, provides a point for substitution with various amine-containing groups that can significantly influence activity.

Structure-activity relationship studies have further refined the understanding of the pharmacophoric requirements. For instance, in a series of ureido-substituted 4-phenylthiazole derivatives designed as IGF1R inhibitors, the urea (B33335) moiety serves as a crucial hydrogen bond donor-acceptor pair, while a hydrophobic 'tail' is also considered vital for activity and selectivity. mdpi.com The 4-phenylthiazole itself acts as a core scaffold, and modifications on the phenyl ring and the side chain at the 2-position are key to optimizing bioactivity. For example, the introduction of a morpholine (B109124) or piperidine (B6355638) moiety in the side chain can enhance physicochemical properties and influence inhibitory activity. mdpi.com

In another study of 2-amino-4-phenylthiazole derivatives with anticancer properties, the presence of a halogen-substituted benzene (B151609) ring (such as 3,4-dichloro or 3-chloro) attached to an amide linkage was found to be favorable for activity. wiley.com This suggests that an electron-withdrawing group on the phenyl ring is a key pharmacophoric element. The relative position of the substituents is also important, with ortho substituents on the benzene ring being less conducive to antiproliferative activity. wiley.com

The following table summarizes key pharmacophoric features identified in different studies of this compound derivatives.

Interactive Table: Key Pharmacophoric Features of this compound Derivatives| Biological Activity | Key Pharmacophoric Features | Reference |

|---|---|---|

| Anticancer (Tubulin Inhibition) | 4-(3,4,5-trimethoxyphenyl)thiazole, substituted acetamide at 2-position | nih.gov |

| Anticancer (IGF1R Inhibition) | Ureido moiety (H-bond donor/acceptor), hydrophobic tail, morpholine/piperidine in side chain | mdpi.com |

| Anticancer | Halogen-substituted benzene ring (e.g., 3,4-diCl, 3-Cl) on amide linkage | wiley.com |

Lead Optimization Strategies Based on SAR Insights

Lead optimization of this compound derivatives has been guided by structure-activity relationship (SAR) insights to enhance potency, selectivity, and pharmacokinetic properties. A common strategy involves the systematic modification of different parts of the lead compound.

Starting from the versatile intermediate, 2-chloro-N-(4-phenylthiazol-2-yl)acetamide, numerous derivatives have been synthesized by nucleophilic substitution of the chlorine atom with various primary and secondary amines. nih.govresearchgate.net This approach has allowed for the exploration of the chemical space around the 2-position of the thiazole ring. For example, in the development of tubulin polymerization inhibitors, replacing the chlorine with different aliphatic and cyclic amines led to compounds with varying cytotoxic activities. nih.gov The introduction of a 4-nitrophenylamino moiety (compound 7c ) or a 2-(4-chlorophenyl)hydrazinyl group (compound 9a ) resulted in potent tubulin polymerization inhibitors with IC50 values of 2.00 µM and 2.38 µM, respectively. nih.gov

Another key optimization strategy is the modification of the phenyl ring at the 4-position of the thiazole. In a study on antimicrobial agents, derivatives with a 4-chlorophenyl or a 3,4-dichlorophenyl group at this position were synthesized and evaluated. researchgate.net The results indicated that the nature and position of the substituent on the phenyl ring influence the antimicrobial spectrum and potency.

Scaffold hopping is another advanced lead optimization technique that has been applied to this class of compounds. In the design of ureido-substituted 4-phenylthiazole derivatives as potential anticancer agents, the 4-phenylthiazole scaffold was used to replace the 4-phenoxypyridine (B1584201) moiety of the known kinase inhibitor Sorafenib. mdpi.com This strategy, combined with the retention of the functionally important urea moiety, led to the identification of novel compounds with potent antiproliferative properties. For instance, compound 27 from this series showed more potent activity against the HepG2 cancer cell line than Sorafenib. mdpi.com

The following table presents examples of lead optimization strategies and the resulting improvements in bioactivity.

Interactive Table: Lead Optimization of this compound Derivatives| Lead Compound/Scaffold | Optimization Strategy | Resulting Compound/Feature | Improved Bioactivity | Reference |

|---|---|---|---|---|

| 2-chloro-N-(4-phenylthiazol-2-yl)acetamide | Substitution with 4-nitrophenylamine | Compound 7c | Potent tubulin polymerization inhibitor (IC50 = 2.00 µM) | nih.gov |

| 2-chloro-N-(4-phenylthiazol-2-yl)acetamide | Substitution with 2-(4-chlorophenyl)hydrazine | Compound 9a | Potent tubulin polymerization inhibitor (IC50 = 2.38 µM) | nih.gov |

| Sorafenib | Scaffold hopping to 4-phenylthiazole | Compound 27 | More potent than Sorafenib against HepG2 cells | mdpi.com |

Elucidation of Molecular Mechanisms of Action for this compound Bioactives

Understanding the molecular mechanisms of action of this compound derivatives is essential for their development as therapeutic agents. Research has revealed several distinct mechanisms, primarily in the context of anticancer and antimicrobial activities.

A significant number of this compound derivatives exert their anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. These compounds act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) binding site of β-tubulin. nih.gov This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Molecular docking studies have shown that the 4-(3,4,5-trimethoxyphenyl) moiety of these derivatives fits into the hydrophobic pocket of the colchicine site, while other parts of the molecule form hydrogen bonds and other interactions with key amino acid residues. nih.gov

Another elucidated mechanism of anticancer action is the inhibition of signaling pathways that are crucial for cancer cell proliferation and survival. For example, the derivative N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide (4n ) has been shown to influence the Raf/MEK/ERK signaling pathway. sioc-journal.cn This pathway is often hyperactivated in various cancers and plays a central role in regulating cell growth and differentiation. By inhibiting this pathway, compound 4n can effectively suppress tumor growth.

In the realm of antimicrobial agents, one of the proposed mechanisms of action is the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase. researchgate.net This enzyme is involved in the biosynthesis of the bacterial cell wall, and its inhibition can lead to cell lysis and death. Molecular docking studies of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives have shown that these compounds can bind to the active site of GlcN-6-P synthase, suggesting this as a plausible mechanism for their antibacterial activity. researchgate.net

More recently, ureido-substituted 4-phenylthiazole derivatives have been identified as inhibitors of the insulin-like growth factor 1 receptor (IGF1R). mdpi.com The IGF1R signaling pathway is implicated in cell growth, proliferation, and survival, and its dysregulation is common in many cancers. The designed compounds were shown to induce G2/M arrest and early-stage apoptosis in cancer cells, consistent with the inhibition of this key signaling receptor. mdpi.com

The following table details the elucidated molecular mechanisms of action for various this compound derivatives.

Interactive Table: Molecular Mechanisms of Action of this compound Bioactives| Bioactive Derivative Type | Molecular Target/Pathway | Therapeutic Area | Reference |

|---|---|---|---|

| 2,4-disubstituted thiazoles | Tubulin polymerization (colchicine binding site) | Anticancer | nih.gov |

| Amide-containing 2-amino-4-phenylthiazoles | Raf/MEK/ERK pathway | Anticancer | sioc-journal.cn |

| Ureido-substituted 4-phenylthiazoles | Insulin-like growth factor 1 receptor (IGF1R) | Anticancer | mdpi.com |

Preclinical Studies and In Vivo Models for Efficacy and Pharmacodynamics

In the area of oncology, the anticancer activity of these derivatives has been extensively studied in a panel of human cancer cell lines. For instance, derivatives have been tested against liver (HepG2, Huh-7), colon (HT29), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.govmdpi.comsioc-journal.cn The half-maximal inhibitory concentration (IC50) values obtained from these assays are used to quantify the potency of the compounds. Some derivatives have shown IC50 values in the low micromolar range, indicating significant cytotoxic activity. nih.govsioc-journal.cn More advanced in vitro models, such as 3D cancer spheroids, have also been employed to better mimic the tumor microenvironment and assess the antiproliferative activity of these compounds in a more physiologically relevant setting. nih.gov

For in vivo efficacy studies, rodent models are commonly used. In one study, a rat model of hepatocellular carcinoma was used to evaluate the in vivo anticancer effects of a thiazole derivative. The study reported that the compound was effective in restoring the normal functioning of liver cells and decreasing the levels of the tumor marker α-fetoprotein (AFP). doi.org

The anti-inflammatory potential of this compound derivatives has been investigated using the carrageenan-induced paw edema model in rats. This is a standard in vivo model for assessing acute inflammation. The ability of the test compounds to reduce the swelling of the rat paw is a measure of their anti-inflammatory efficacy. Some quinazolinone-conjugated thiazole derivatives have shown significant anti-inflammatory potency in this model. researchgate.net

For antimicrobial agents, preclinical evaluation begins with the determination of the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi. researchgate.net This provides a measure of the compound's potency. In vivo models of infection are then used to assess the efficacy of the compounds in a living organism. For example, AZD5099, a thiazole derivative, has proven to be efficacious in in vivo models of nosocomial lung and skin infections caused by Gram-positive bacteria like S. aureus. nih.gov

The following table provides a summary of the preclinical models used to evaluate the efficacy of this compound derivatives.

Interactive Table: Preclinical Models for Efficacy and Pharmacodynamics of this compound Derivatives| Therapeutic Area | In Vitro Models | In Vivo Models | Key Findings | Reference(s) |

|---|---|---|---|---|

| Anticancer | Human cancer cell lines (HepG2, HCT-116, A549, etc.), 3D spheroids | Rat model of hepatocellular carcinoma | Significant cytotoxicity, tumor growth inhibition, reduction of tumor markers | nih.govsioc-journal.cnnih.govdoi.org |

| Anti-inflammatory | - | Carrageenan-induced rat paw edema | Reduction in acute inflammation | researchgate.net |

Computational Chemistry and in Silico Studies of 2 Chloro 4 Phenylthiazole

Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification

Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when bound to a receptor, thereby helping to identify potential protein targets. For derivatives of 2-chloro-4-phenylthiazole, molecular docking studies have been instrumental in elucidating their potential as inhibitors for various enzymes and proteins implicated in diseases.

For instance, derivatives of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide have been investigated as potential antimicrobial agents. researchgate.net Molecular docking studies on these compounds have targeted the glucosamine-6-phosphate (GlcN6P) synthase, an enzyme crucial for the formation of bacterial and fungal cell walls. researchgate.net The results from these studies have helped to understand the binding modes and affinities of these derivatives within the active site of the enzyme. researchgate.net Similarly, hybrid molecules of phenylthiazole and 1,3,5-triazine (B166579) have been studied through molecular docking as potential antifungal agents by targeting cytosolic leucyl-tRNA synthetase. nih.gov The introduction of a chloro group at the 4-position of the phenyl ring connected to the thiazole (B1198619) was observed to create an additional hydrogen bond with Lys483, highlighting the importance of this substitution for ligand-protein interaction. nih.gov

In the context of anticancer research, derivatives of this compound have been explored as potential tubulin polymerization inhibitors. nih.gov Molecular docking simulations of these compounds into the colchicine (B1669291) binding site of tubulin have been performed to predict their binding energies and interaction modes, comparing them with known inhibitors like combretastatin (B1194345) A-4 (CA-4). nih.gov Another study focused on 4-phenylthiazole (B157171) derivatives as potential inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), a key target in cancer therapy. mdpi.com Molecular docking revealed that these compounds could effectively bind to the unphosphorylated active site of the IGF1R kinase domain. mdpi.com

Furthermore, in the search for treatments against viral diseases, derivatives of 2-chloroacetamido-4-phenylthiazole have been docked into the active site of the COVID-19 main protease (Mpro), a critical enzyme for viral replication. scispace.com These studies provide a basis for the rational design of new antiviral agents. scispace.com

Table 1: Molecular Docking Studies of this compound Derivatives

| Derivative Class | Target Protein | Therapeutic Area | Key Findings |

| 2-chloro-N-(4-phenylthiazol-2-yl)acetamide | Glucosamine-6-phosphate synthase | Antimicrobial | Potential for cell wall disruption in bacteria and fungi. researchgate.net |

| Phenylthiazole-1,3,5-triazine hybrids | Cytosolic leucyl-tRNA synthetase | Antifungal | Chloro-substitution enhances binding through additional hydrogen bonds. nih.gov |

| 2,4-disubstituted thiazoles | Tubulin (colchicine binding site) | Anticancer | Predicted binding energies comparable to known inhibitors. nih.gov |

| 4-phenylthiazole derivatives | IGF1R kinase domain | Anticancer | Effective binding to the unphosphorylated active site. mdpi.com |

| 2-chloroacetamido-4-phenylthiazole | COVID-19 main protease (Mpro) | Antiviral | Potential to inhibit viral replication. scispace.com |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and conformational properties of molecules like this compound. researchgate.netnorthwestern.edu These calculations provide insights into various molecular descriptors that are crucial for understanding the molecule's behavior.

Studies have utilized DFT to determine the molecular geometry and electronic properties of related thiazole derivatives. researchgate.net Key parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the resulting energy bandgap (E = E_LUMO - E_HOMO) are calculated. researchgate.net These parameters are indicative of the molecule's reactivity and stability. researchgate.netthieme-connect.com A smaller energy gap generally suggests higher reactivity.

The insights gained from these calculations are valuable for predicting the reactivity of this compound in various chemical reactions and its potential to interact with biological macromolecules. researchgate.net

Table 2: Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | E_HOMO | Relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Relates to the ability to accept electrons. |

| Energy Gap | E_LUMO - E_HOMO | Indicator of chemical reactivity and stability. researchgate.net |

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Chemical Hardness | ɳ | Resistance to change in electron distribution. |

| Chemical Softness | σ | Reciprocal of hardness, indicates reactivity. |

| Electronegativity | χ | Tendency to attract electrons. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiolscigroup.us For derivatives of this compound, QSAR studies have been employed to predict their antimicrobial activity.

In one such study, a series of 2,4-disubstituted thiazole derivatives were synthesized and their antibacterial and antifungal activities were evaluated. researchgate.net QSAR models were then developed to correlate the observed biological activity with various molecular descriptors. The study found that the molecular connectivity index (2χv) and Kier's shape index (κα3) were key parameters for the antimicrobial activity of the synthesized thiazole derivatives. researchgate.net These descriptors can be considered important factors for the interaction of these compounds with the target sites in different microorganisms. researchgate.net

The predictive power of a QSAR model is crucial. researchgate.netplos.org A good QSAR model, validated through statistical measures like the coefficient of determination (R²) and cross-validation coefficient (Q²), can be used to predict the bioactivity of new, unsynthesized compounds. biolscigroup.usplos.org This predictive capability is invaluable in drug discovery, as it allows for the prioritization of compounds for synthesis and testing, thereby saving time and resources. For instance, multi-target QSAR models have been shown to be more effective in demonstrating the antimicrobial activity of thiazole derivatives than one-target models. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. nih.gov This method complements the static picture provided by molecular docking. For derivatives of this compound, MD simulations have been used to assess the stability of their binding poses within the active sites of target proteins.

For example, in the study of ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives as inhibitors of Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2), MD simulations were performed to explore the most likely binding mode of the most active compound. researchgate.net By analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms over the simulation time, researchers can assess the stability of the complex. researchgate.net A stable binding mode is characterized by low RMSD values for the ligand, indicating that it remains in the binding pocket. mdpi.com

MD simulations can also help to refine the results of molecular docking. nih.gov While docking can generate multiple possible binding poses, MD simulations can be used to test the stability of these poses, helping to distinguish between correct and incorrect (decoy) binding modes. nih.govmdpi.com This is particularly important for flexible ligands and proteins. The insights from MD simulations are crucial for confirming the binding hypotheses generated by docking and for understanding the dynamic nature of the ligand-receptor interactions. biointerfaceresearch.com

Table 3: Applications of Molecular Dynamics Simulations

| Application | Description | Key Metrics |

| Binding Pose Stability | Assesses whether a docked ligand remains in the binding site over time. nih.govmdpi.com | Root Mean Square Deviation (RMSD) of ligand and protein atoms. researchgate.net |

| Conformational Sampling | Explores the different conformations that the ligand and protein can adopt. | Analysis of trajectories to identify stable conformational states. |

| Interaction Analysis | Identifies key residues involved in maintaining the ligand-protein interaction. | Hydrogen bond analysis, contact mapping. |

| Refinement of Docking Results | Helps to filter out unstable or incorrect binding poses predicted by docking. nih.gov | Comparison of the stability of different docked poses. mdpi.com |

Applications in Agrochemistry and Material Science

Role as Chemical Intermediates in Agrochemical Synthesis

2-Chloro-4-phenylthiazole serves as a crucial intermediate in the synthesis of advanced agrochemicals designed for crop protection. chemimpex.com The thiazole (B1198619) ring is a key component in many biologically active compounds, and by modifying the structure of this compound, chemists can develop novel fungicides and insecticides.

Research has demonstrated that derivatives originating from the 2-phenylthiazole (B155284) skeleton exhibit significant bioactivities. wiley.com For instance, by replacing the 4-(tert-butyl)phenyl moiety of the commercial insecticide Pyridaben with a 2-phenylthiazole fragment, researchers have created new pyridazinone derivatives. wiley.com One such compound, 2-(tert-butyl)-4-chloro-5-(((2-phenylthiazol-4-yl)methyl)thio)pyridazin-3(2H)-one, has shown remarkable insecticidal activity against the black bean aphid (Aphis fabae), with a median lethal concentration (LC₅₀) of 2.73 mg/L. wiley.com This activity level is superior to that of Pyridaben itself. wiley.com

In the field of fungicides, the 4-phenylthiazole (B157171) scaffold is instrumental. Scientists have synthesized a series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives that function as succinate (B1194679) dehydrogenase inhibitors (SDHi), a critical mode of action for controlling fungal pathogens. acs.org These compounds work by inhibiting the enzyme succinate dehydrogenase, which disrupts the cellular respiration of fungi. acs.org Similarly, other research has focused on creating 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives, which have also been evaluated for their fungicidal properties. mdpi.com The synthesis of these complex molecules often involves key intermediates like 2-amino-4-arylthiazoles, which can be prepared from precursors such as this compound. mdpi.com

| Derivative Class | Target Pest/Pathogen | Research Finding |

| Pyridazinone Derivatives | Aphis fabae (Black bean aphid) | Compound 12b showed an LC₅₀ of 2.73 mg/L, outperforming the commercial insecticide Pyridaben. wiley.com |

| Oxazole-5-carboxamides | Fungal Pathogens | Act as succinate dehydrogenase inhibitors (SDHi), a proven and effective fungicidal mechanism. acs.org |

| 1H-Pyrazole-5-carboxylic acids | Aphis fabae (Black bean aphid) | Compound 7h resulted in 85.7% mortality at a concentration of 12.5 mg/L, comparable to imidacloprid. d-nb.info |

Contributions to Specialty Materials Development